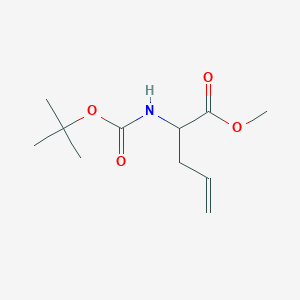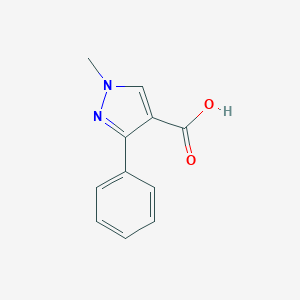
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BAY 41-2272 and is a potent activator of the enzyme soluble guanylyl cyclase (sGC). In
作用機序
The mechanism of action of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide involves the activation of sGC. This enzyme is activated by binding to nitric oxide (NO) or other nitrosylating agents, which leads to the production of cGMP. (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide acts as a direct activator of sGC, bypassing the need for NO or other nitrosylating agents.
Biochemical and Physiological Effects:
The activation of sGC by (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been shown to have various biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. In addition, (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide in lab experiments is its ability to directly activate sGC, bypassing the need for NO or other nitrosylating agents. This makes it a useful tool for studying the role of cGMP in various physiological processes. However, one limitation of using (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for the study of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide. One area of interest is the development of more selective sGC activators that can target specific isoforms of the enzyme. Another potential direction is the investigation of the use of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide in the treatment of various diseases, such as cardiovascular disease, neurodegenerative disorders, and cancer. Overall, (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is a promising compound that has the potential to advance our understanding of various physiological processes and to lead to the development of new therapies for a range of diseases.
合成法
The synthesis of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been extensively studied in the literature. One of the most commonly used methods involves the reaction of 4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenol with (Z)-3-buten-2-one in the presence of hydrobromic acid. The resulting product is then purified by recrystallization to obtain the final compound.
科学的研究の応用
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been used in various scientific research studies due to its ability to activate sGC. This enzyme is involved in the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
特性
CAS番号 |
106095-27-6 |
|---|---|
製品名 |
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide |
分子式 |
C17H26BrNO4 |
分子量 |
388.3 g/mol |
IUPAC名 |
tert-butyl-[2-hydroxy-3-[4-(3-oxobut-1-en-2-yloxy)phenoxy]propyl]azanium;bromide |
InChI |
InChI=1S/C17H25NO4.BrH/c1-12(19)13(2)22-16-8-6-15(7-9-16)21-11-14(20)10-18-17(3,4)5;/h6-9,14,18,20H,2,10-11H2,1,3-5H3;1H |
InChIキー |
AOOFTCZBYGSNOW-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)OC1=CC=C(C=C1)OCC(C[NH2+]C(C)(C)C)O.[Br-] |
正規SMILES |
CC(=O)C(=C)OC1=CC=C(C=C1)OCC(C[NH2+]C(C)(C)C)O.[Br-] |
同義語 |
3-BUTEN-2-ONE, 3-(4-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)PHE NOXY)-, HY |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




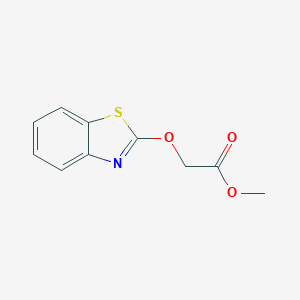
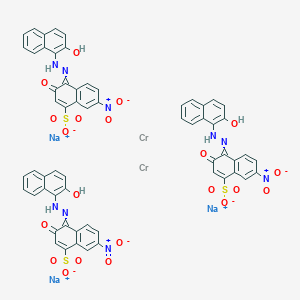
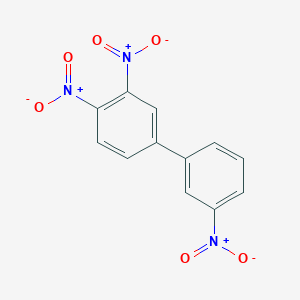


![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

